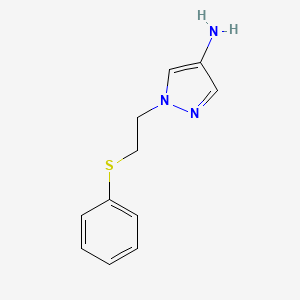

1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

1-(2-phenylsulfanylethyl)pyrazol-4-amine |

InChI |

InChI=1S/C11H13N3S/c12-10-8-13-14(9-10)6-7-15-11-4-2-1-3-5-11/h1-5,8-9H,6-7,12H2 |

InChI Key |

ZKRHQRCMGAKDIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)SCCN2C=C(C=N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Phenylthio Ethyl 1h Pyrazol 4 Amine and Its Analogs

Construction of the 1H-Pyrazole Core

The formation of the central 1H-pyrazole scaffold is a critical first step and can be achieved through several reliable methods. These approaches offer access to a wide range of substituted pyrazoles, which can then be tailored to the desired target molecule.

Cyclocondensation Reactions in Pyrazole (B372694) Synthesis

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, most notably the Knorr pyrazole synthesis. This method traditionally involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. For the synthesis of 4-aminopyrazoles, precursors such as β-ketonitriles are particularly valuable. The reaction of a β-ketonitrile with hydrazine proceeds through the initial formation of a hydrazone, which then undergoes intramolecular cyclization to yield a 5-aminopyrazole. beilstein-journals.orgnih.gov Subsequent chemical transformations can then be employed to obtain the 4-amino isomer if necessary.

The versatility of this approach allows for the incorporation of various substituents on the pyrazole ring by choosing appropriately substituted starting materials. For instance, the use of substituted hydrazines can directly lead to N1-functionalized pyrazoles.

1,3-Dipolar Cycloaddition Strategies

The 1,3-dipolar cycloaddition is another powerful tool for the construction of the pyrazole ring. This reaction typically involves the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with a dipolarophile containing a carbon-carbon multiple bond. nih.govchim.it

To synthesize 4-aminopyrazoles via this route, ynamines can be employed as the dipolarophile. The reaction of an ynamine with a diazo compound can lead to the formation of a pyrazole with an amino group at the 4-position. The regioselectivity of the cycloaddition is a key consideration and is influenced by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. chim.it Nitrile imines, often generated in situ from hydrazonoyl halides, also react with various alkynes to afford substituted pyrazoles. beilstein-journals.orgchim.it

Multicomponent Reaction Approaches to Pyrazole Scaffolds

Multicomponent reactions (MCRs) have gained prominence in synthetic chemistry due to their efficiency in building complex molecules in a single step from three or more starting materials. rsc.orgnih.gov Several MCRs have been developed for the synthesis of substituted pyrazoles, including 5-aminopyrazole-4-carbonitriles. A common MCR for this purpose involves the reaction of an aldehyde, malononitrile, and a hydrazine in the presence of a catalyst. nih.gov This approach provides a rapid and atom-economical route to highly functionalized pyrazoles.

While these MCRs typically yield 5-aminopyrazoles, the resulting products can serve as versatile intermediates for further functionalization and potential rearrangement to other isomers or for the synthesis of fused pyrazole systems. nih.gov

Regioselective Introduction of the 2-(Phenylthio)ethyl Substituent

Once the 4-amino-1H-pyrazole core is synthesized, the next crucial step is the regioselective introduction of the 2-(phenylthio)ethyl group at one of the nitrogen atoms of the pyrazole ring. For unsymmetrical pyrazoles, this presents a challenge of controlling the site of substitution (N1 versus N2).

Thiol-Mediated Alkylation and C-S Coupling Reactions

Direct N-alkylation of a pre-formed 4-amino-1H-pyrazole is a common strategy. This can be achieved by reacting the pyrazole with a suitable electrophile, such as 2-chloroethyl phenyl sulfide (B99878) or 2-(phenylthio)ethyl tosylate, in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation. semanticscholar.org Generally, for pyrazoles with a substituent at the 3- or 5-position, the alkylation predominantly occurs at the less sterically hindered nitrogen atom.

Alternatively, C-S bond formation can be achieved through coupling reactions. For instance, an Ullmann-type coupling could potentially be employed by reacting a 4-iodopyrazole (B32481) with 2-(phenylthio)ethanol (B1207423) in the presence of a copper catalyst to form an ether linkage, though this would not directly yield the target molecule, it illustrates a relevant C-S coupling strategy on the pyrazole ring. nih.govnih.gov

Precursor-Based Strategies for Thioether Linkage Formation

An alternative to direct alkylation with a pre-formed thioether is to introduce the ethyl group first and then form the thioether linkage. This can be achieved by N-alkylating the pyrazole with a precursor molecule containing a leaving group and a masked thiol or a group that can be converted to a thiol.

A prominent example of a precursor-based strategy is the Mitsunobu reaction. organic-chemistry.orgnih.govorganic-synthesis.com In this approach, a 4-substituted pyrazole (for instance, a 4-nitropyrazole which can later be reduced to the amine) can be reacted with 2-(phenylthio)ethanol in the presence of a phosphine (B1218219) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.govorganic-synthesis.com This reaction typically proceeds with inversion of configuration at the alcohol carbon and provides a mild method for forming the C-N bond. The nitro group can then be reduced to the desired 4-amino functionality in a subsequent step.

Another precursor-based approach involves the N-alkylation of the pyrazole with a molecule like 2-chloroethanol, followed by activation of the resulting hydroxyl group (e.g., conversion to a tosylate or mesylate) and subsequent displacement with thiophenol or its corresponding thiolate.

Below is a table summarizing the key synthetic reactions for the construction of the pyrazole core.

| Reaction Type | Reactants | Product Type | Key Features |

| Cyclocondensation (Knorr) | β-Ketonitrile + Hydrazine | 5-Aminopyrazole | Versatile, allows for various substituents. |

| 1,3-Dipolar Cycloaddition | Diazo compound + Ynamine | 4-Aminopyrazole | Good control of regioselectivity. |

| 1,3-Dipolar Cycloaddition | Nitrile imine + Alkyne | Substituted Pyrazole | Access to a wide range of pyrazoles. |

| Multicomponent Reaction | Aldehyde + Malononitrile + Hydrazine | 5-Aminopyrazole-4-carbonitrile | High efficiency and atom economy. |

The following table outlines the methods for the introduction of the side chain.

| Reaction Type | Reactants | Product Feature | Key Features |

| N-Alkylation | 4-Aminopyrazole + 2-(Phenylthio)ethyl halide | Direct attachment of the side chain | Requires control of regioselectivity. |

| Mitsunobu Reaction | 4-Nitropyrazole + 2-(Phenylthio)ethanol | Formation of N-C bond with subsequent reduction | Mild conditions, stereospecific. |

| Precursor-Based | 4-Aminopyrazole + 2-Chloroethanol, then thiophenol | Step-wise formation of the thioether | Offers flexibility in synthesis. |

Selective Functionalization at the Pyrazol-4-amine Position

The amino group at the C4 position of the pyrazole ring is a key site for molecular elaboration, enabling the synthesis of diverse derivatives. Research has focused on both the direct introduction of the amino group and the subsequent derivatization of the resulting 4-aminopyrazole core.

The formation of a carbon-nitrogen bond at the C4 position of the pyrazole ring is a critical step. The Buchwald-Hartwig coupling reaction, a palladium-catalyzed cross-coupling method, is a powerful tool for the amination of aromatic rings and has been applied to pyrazole systems. nih.gov However, its application to the C4 position has been explored with specific catalyst and ligand combinations. nih.gov Studies have shown that for C4-amination of 4-halopyrazoles, catalyst systems such as Pd(dba)₂ with bulky phosphine ligands (e.g., tBuDavePhos) or copper(I) iodide (CuI) can be effective, depending on the nature of the amine coupling partner. nih.gov

Once the 4-aminopyrazole scaffold is established, the primary amine offers a versatile handle for further modification. Derivatization can be achieved through various standard organic transformations. For instance, protection of the amine with groups like tert-butyloxycarbonyl (Boc) allows for selective reactions at other positions. nih.govacs.org Subsequent deprotection reveals the amine for further functionalization. Reductive amination with aldehydes or ketones introduces substituted alkyl groups, while acylation with acid chlorides or anhydrides yields corresponding amides. nih.govacs.org Diazotization of the 4-amino group, followed by Sandmeyer-type reactions or cross-coupling reactions, provides a pathway to introduce a wide array of functionalities, effectively replacing the amino group. nih.govacs.org

| Reaction Type | Reagents/Catalyst | Substrate | Key Finding | Reference |

| Direct Amination | Pd(dba)₂, tBuDavePhos, K₂CO₃ | 4-Bromo-1-tritylpyrazole | Effective for amines lacking a β-hydrogen. | nih.gov |

| Direct Amination | CuI, K₂CO₃ | 4-Iodo-1-tritylpyrazole | Effective for alkylamines possessing a β-hydrogen. | nih.gov |

| Amine Protection | Boc₂O, Trifluoroethanol | 4-Aryl-5-aminopyrazole | Efficient protection of a secondary amine allows for selective reaction at a primary amine. | nih.govacs.org |

| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Protected 4-Aryl-5-aminopyrazole | Allows for the introduction of N-alkyl substituents onto the primary amino group. | nih.govacs.org |

| Diazotization/Iodination | t-Butyl nitrite, I₂ | Heterocycle-substituted aminopyrazole | Enables replacement of the amino group with iodine via a Sandmeyer-type reaction. | nih.govacs.org |

Sustainable and Green Chemical Synthesis Approaches

In line with the principles of green chemistry, significant efforts have been directed toward developing more environmentally benign methods for synthesizing pyrazole derivatives. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. For pyrazole synthesis, solvent-free reactions conducted by grinding solid reactants together, sometimes with a catalytic amount of an agent like tetrabutylammonium (B224687) bromide, have proven effective. tandfonline.com This mechanochemical approach minimizes solvent waste and can lead to high yields of pyrazole products at room temperature. tandfonline.comresearchgate.net

Another prominent green approach involves using water as the reaction solvent. thieme-connect.comthieme-connect.com Water is a non-toxic, non-flammable, and inexpensive medium. Various pyrazole syntheses have been successfully adapted to aqueous conditions, often facilitated by catalysts like cetyltrimethylammonium bromide (CTAB), which can help solubilize organic reactants. thieme-connect.com These methods provide an environmentally friendly alternative to traditional syntheses that rely on organic solvents. thieme-connect.com

| Green Methodology | Conditions | Reactants | Catalyst/Medium | Outcome | Reference |

| Solvent-Free | Room Temperature, Grinding | Hydrazine, 1,3-Dicarbonyl | Tetrabutylammonium bromide | Environmentally friendly, inexpensive method with good yields (75-86%). | tandfonline.com |

| Aqueous Synthesis | Not specified | Arylaldehydes, Ethyl acetoacetate, Hydrazine | Cetyltrimethylammonium bromide (CTAB) in water | An environmentally friendly protocol for synthesizing tetrasubstituted pyrazoles. | thieme-connect.com |

| Catalyst-Free | Heating | Diazo compounds, Alkynes | Solvent-free | High yields of pyrazole products without the need for work-up or purification. | rsc.org |

Transition-metal catalysts, while highly effective, can be costly and pose challenges related to toxicity and removal from the final product. Consequently, metal-free catalytic systems for pyrazole synthesis are highly desirable. One such approach involves the use of iodine as a catalyst. Iodine-mediated [3+2] annulation of β-ketonitriles with arylhydrazines provides direct, metal-free access to fully substituted pyrazoles. acs.org

Furthermore, many pyrazole syntheses can proceed without any catalyst at all under thermal conditions. rsc.org The classical Knorr pyrazole synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, often requires only heat. Similarly, 1,3-dipolar cycloaddition reactions between diazo compounds and alkynes can proceed thermally to afford pyrazoles in high yields, representing a clean, catalyst-free route. rsc.org Temperature-controlled electrophilic cyclization has also been developed as a practical, oxidant-free and metal-catalyst-free method for producing pyrazoles. mdpi.comnih.gov

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. benthamdirect.com Compared to conventional heating, microwave irradiation can dramatically reduce reaction times—from hours to minutes—while often improving product yields. researchgate.netacs.org This efficiency stems from the direct and rapid heating of the reaction mixture. benthamdirect.com The synthesis of pyrazoles via the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls is particularly amenable to microwave assistance. researchgate.netmdpi.comdergipark.org.tr These protocols are often conducted in minimal solvent or under solvent-free conditions, further enhancing their green credentials. researchgate.net

| Synthesis Protocol | Heating Method | Reaction Time (Conventional) | Reaction Time (Microwave) | Yield Improvement | Reference |

| Pyrazole Hybrid Synthesis | Refluxing | 7–9 hours | 9–10 minutes | Yields improved from conventional to 79–92% | acs.org |

| Dihydro-pyrazole Synthesis | Stirring at 25°C | 1–24 hours | 15–70 minutes | Not specified, but time is drastically reduced | mdpi.com |

| Trifluoromethyl-pyrazole Synthesis | Not specified | Not specified | 6 minutes | Better yields and shorter reaction times reported | researchgate.net |

Advanced Spectroscopic Characterization and Structural Analysis of 1 2 Phenylthio Ethyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

The ¹H NMR spectrum of 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine is predicted to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring, the ethyl linker, and the phenylthio group. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the spin-spin coupling constants (J) provide information about the connectivity of adjacent protons.

The protons on the pyrazole ring, H-3 and H-5, are expected to appear as singlets in the aromatic region, with H-5 typically resonating at a slightly higher frequency than H-3 due to the influence of the adjacent nitrogen atom of the ethyl substituent. The amino group protons (NH₂) at the C-4 position would likely present as a broad singlet, the chemical shift of which can be solvent-dependent.

The ethyl bridge protons would manifest as two triplets, corresponding to the methylene (B1212753) group attached to the pyrazole nitrogen (N-CH₂) and the methylene group adjacent to the sulfur atom (S-CH₂). The coupling between these two groups would result in a characteristic triplet-of-triplets pattern, with a typical vicinal coupling constant of approximately 7 Hz.

The protons of the phenyl ring are anticipated to produce a complex multiplet in the aromatic region. The ortho-protons (H-2'/H-6') would be the most deshielded due to the inductive effect of the sulfur atom, followed by the meta- (H-3'/H-5') and para- (H-4') protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.4 | s | - |

| H-5 | ~7.6 | s | - |

| NH₂ | ~3.5 (broad) | s | - |

| N-CH₂ | ~4.2 | t | ~7.0 |

| S-CH₂ | ~3.3 | t | ~7.0 |

| H-2'/H-6' | ~7.3-7.4 | m | - |

| H-3'/H-5' | ~7.2-7.3 | m | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct resonance.

The pyrazole ring carbons (C-3, C-4, and C-5) are expected to resonate in the aromatic region, with their specific chemical shifts influenced by the nitrogen atoms and the amino substituent. The C-4 carbon, bearing the amino group, would likely be the most shielded of the pyrazole carbons. The carbons of the phenyl ring would also appear in the aromatic region, with the ipso-carbon (C-1') attached to the sulfur atom being the most shielded among the phenyl carbons. The methylene carbons of the ethyl bridge would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 | ~135 |

| C-4 | ~120 |

| C-5 | ~140 |

| N-CH₂ | ~50 |

| S-CH₂ | ~35 |

| C-1' | ~135 |

| C-2'/C-6' | ~130 |

| C-3'/C-5' | ~129 |

Two-dimensional NMR experiments are crucial for confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other. A key expected correlation would be between the N-CH₂ and S-CH₂ protons of the ethyl bridge, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. For example, the signal for the N-CH₂ protons would show a cross-peak with the signal for the N-CH₂ carbon. This technique allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, the N-CH₂ protons are expected to show correlations to the C-5 of the pyrazole ring and the S-CH₂ carbon. The S-CH₂ protons would likely show a correlation to the C-1' of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. A key NOESY correlation would be expected between the N-CH₂ protons and the H-5 proton of the pyrazole ring, confirming the point of attachment of the ethyl side chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of the molecule. For this compound, the molecular formula is C₁₁H₁₃N₃S. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed mass to confirm the elemental composition.

Calculated Exact Mass for [C₁₁H₁₄N₃S]⁺: 220.0903

An experimentally observed mass within a few parts per million (ppm) of this calculated value would provide strong evidence for the proposed molecular formula.

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides valuable information about the molecule's structure. Key predicted fragmentation pathways for this compound include:

Cleavage of the ethyl bridge: Scission of the C-S bond could lead to a fragment corresponding to the pyrazolylethyl cation. Alternatively, cleavage of the N-C bond of the ethyl group could result in a phenylthioethyl fragment.

Loss of the phenylthio group: A significant fragmentation pathway would likely involve the loss of the phenylthio radical (•SC₆H₅), leading to a prominent ion.

Fragmentation of the pyrazole ring: Pyrazole rings are known to fragment via the loss of neutral molecules such as HCN or N₂. researchgate.net

The observed fragmentation pattern would be pieced together to corroborate the connectivity established by NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the 4-aminopyrazole moiety, the N-ethyl linker, and the phenylthioether group.

The primary amine (-NH₂) group at the C4 position of the pyrazole ring is anticipated to show two distinct stretching vibrations in the region of 3500-3300 cm⁻¹. mdpi.comnih.govpressbooks.pub The asymmetric N-H stretch typically appears at a higher wavenumber, while the symmetric stretch appears at a lower wavenumber. pressbooks.pub Additionally, a scissoring (bending) vibration for the NH₂ group is expected in the 1650-1580 cm⁻¹ range. mdpi.com

The pyrazole ring itself will contribute to a series of complex absorptions. C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region. acs.orgchemmethod.com The C-H stretching vibrations of the pyrazole and phenyl rings are anticipated just above 3000 cm⁻¹, characteristic of sp²-hybridized carbon atoms. vscht.cz

The aliphatic ethyl linker will produce C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. vscht.cz The C-N stretching of the N-alkylated pyrazole is likely to be observed in the 1250–1020 cm⁻¹ range. acs.org

The phenylthioether group will also have characteristic absorptions. The aromatic C=C stretching of the phenyl ring will contribute to the bands in the 1600-1450 cm⁻¹ region. researchgate.net Weak but sharp overtone and combination bands for the substituted benzene (B151609) ring may appear between 2000-1665 cm⁻¹. vscht.cz The C-S stretching vibration is typically weak and falls in the 800-600 cm⁻¹ range, which can sometimes be difficult to distinguish within the fingerprint region. researchgate.net

A summary of the predicted characteristic IR absorption bands for this compound is presented in the interactive data table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Predicted Intensity |

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3400 | Medium |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | Pyrazole & Phenyl Rings | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | Ethyl Linker (-CH₂-) | 2960 - 2850 | Medium |

| N-H Scissoring (Bending) | Primary Amine (-NH₂) | 1650 - 1580 | Medium to Strong |

| Aromatic C=C & C=N Stretch | Pyrazole & Phenyl Rings | 1600 - 1400 | Medium to Strong |

| Aliphatic C-H Bending | Ethyl Linker (-CH₂-) | ~1465 | Medium |

| C-N Stretch | N-Alkyl Pyrazole | 1250 - 1020 | Medium |

| C-S Stretch | Phenylthioether | 800 - 600 | Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, we can infer its likely solid-state characteristics from studies of similar aminopyrazoles and molecules with flexible side chains. researchgate.netglobalauthorid.com

Conformational Analysis in the Crystalline State

The phenylthioethyl side chain attached to the pyrazole nitrogen introduces conformational flexibility. In the crystalline state, the molecule will adopt a specific, low-energy conformation. The torsion angles around the N-CH₂, CH₂-CH₂, and CH₂-S bonds will be defined by the interplay between intramolecular steric hindrance and the optimization of intermolecular packing forces. scispace.com

The orientation of the ethyl linker relative to the pyrazole ring and the disposition of the phenyl group will be key conformational features. It is likely that the side chain will adopt a staggered or anti-periplanar conformation to minimize steric strain. researchgate.net The specific conformation observed in the crystal will be one that allows for efficient packing and the formation of strong intermolecular interactions, particularly the aforementioned hydrogen bonds. The planarity of the pyrazole and phenyl rings is expected to be maintained, though slight deviations may occur due to packing forces.

The table below summarizes the predicted key crystallographic parameters and interactions for this compound, based on data from analogous structures.

| Parameter / Interaction | Predicted Characteristics |

| Crystal System | Likely to be monoclinic or triclinic, common for such organic molecules. mdpi.com |

| Primary Intermolecular Interaction | Strong N-H···N hydrogen bonds forming dimers or chain motifs. researchgate.netglobalauthorid.com |

| Secondary Interactions | C-H···π interactions, π-π stacking between phenyl rings, and van der Waals forces. researchgate.netnih.govuomphysics.net |

| Side Chain Conformation | Likely an extended or staggered conformation to minimize intramolecular steric hindrance and facilitate efficient crystal packing. researchgate.net |

| Molecular Geometry | Pyrazole and phenyl rings are expected to be largely planar. The tetrahedral geometry around the sp³ carbons of the ethyl linker will be maintained. |

Reactivity Profiles and Chemical Transformations of 1 2 Phenylthio Ethyl 1h Pyrazol 4 Amine

Reactivity of the Pyrazole (B372694) Heterocycle

The pyrazole ring is an electron-rich aromatic heterocycle. The presence of a lone pair on the pyridine-like nitrogen (N2) makes it basic, while the pyrrole-like nitrogen (N1) is generally non-basic. The ring is activated towards electrophilic attack, primarily at the C4 position. pharmaguideline.comrrbdavc.orgquora.com However, in a 4-substituted pyrazole such as the title compound, the reactivity pattern is altered.

In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.comquora.comresearchgate.netscribd.com The C3 and C5 positions are deactivated due to their proximity to the electronegative nitrogen atoms. researchgate.net The presence of an amino group at the C4 position, as in the title compound, significantly influences this reactivity. As a strong electron-donating group, the 4-amino substituent would activate the C3 and C5 positions for electrophilic attack. However, direct electrophilic substitution on the ring of 4-aminopyrazoles can be complex, as the exocyclic amino group itself is a primary site for electrophilic attack.

Common electrophilic substitution reactions for the pyrazole core include halogenation, nitration, and formylation.

Halogenation: Pyrazoles can be readily halogenated at the C4 position using reagents like N-halosuccinimides (NCS, NBS, NIS). researchgate.netbeilstein-archives.org For a 4-aminopyrazole, halogenation would be directed to the C3 or C5 positions, though the amino group itself may react. A more common strategy to obtain C-halogenated 4-aminopyrazoles is to perform halogenation on a pyrazole with a nitro group at the C4 position, followed by reduction of the nitro group. researchgate.net

Nitration: The nitration of pyrazole typically occurs at the C4 position using a mixture of nitric acid and sulfuric acid. scribd.comarkat-usa.orgguidechem.com Synthesizing 4-aminopyrazoles often involves the reduction of a 4-nitropyrazole precursor, which is a widely used method. researchgate.netarkat-usa.orglookchem.comgoogle.com Direct nitration of a 4-aminopyrazole is generally not feasible as the amino group would be oxidized.

Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). scribd.com For a 4-aminopyrazole, this reaction would likely occur on the amino group itself rather than the pyrazole ring.

Table 1: Representative Electrophilic Substitution Reactions on the Pyrazole Ring Note: These examples are for the general pyrazole scaffold, as direct electrophilic substitution on the 4-aminopyrazole ring is synthetically challenging.

| Reaction | Reagent(s) | Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromopyrazole |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | 4-Chloropyrazole |

| Iodination | N-Iodosuccinimide (NIS) | C4 | 4-Iodopyrazole (B32481) |

| Nitration | HNO₃ / H₂SO₄ | C4 | 4-Nitropyrazole |

| Formylation | POCl₃ / DMF | C4 | Pyrazole-4-carbaldehyde |

The electron-rich nature of the pyrazole ring generally makes it resistant to nucleophilic aromatic substitution (SNAr). Such reactions typically require the presence of strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. encyclopedia.pub However, nucleophilic substitution can be a key reaction for introducing substituents if a suitable leaving group, such as a halogen, is present at one of the ring carbons.

For instance, the synthesis of 4-alkylaminopyrazoles can be achieved through the palladium- or copper-catalyzed coupling of 4-halopyrazoles with various amines. nih.gov This reaction, a variation of the Buchwald-Hartwig amination, involves the nucleophilic displacement of a halide by an amine. nih.govresearchgate.net While this is a functionalization of the amine, the reaction itself is a nucleophilic substitution on the pyrazole core. The efficiency of these couplings can depend on the nature of the halogen, with 4-bromopyrazoles often being more effective substrates than their iodo or chloro counterparts. nih.gov

For 1-substituted pyrazoles like the title compound, the N1 position is already functionalized. The remaining pyridine-like N2 atom is nucleophilic and can react with electrophiles. pharmaguideline.com Alkylation or acylation at the N2 position would result in the formation of a quaternary pyrazolium (B1228807) salt.

N-alkylation of pyrazoles is a common transformation, typically achieved using alkyl halides in the presence of a base, or through methods like the Mitsunobu reaction. mdpi.comsemanticscholar.org For unsymmetrical NH-pyrazoles, alkylation often yields a mixture of N1 and N2 isomers, with the product ratio influenced by steric and electronic factors. semanticscholar.orgresearchgate.net Similarly, N-arylation can be accomplished using copper- or palladium-catalyzed cross-coupling reactions, such as the Chan-Lam or Buchwald-Hartwig couplings, reacting the pyrazole with an aryl boronic acid or aryl halide, respectively. acs.orgresearchgate.netorganic-chemistry.org In the case of 1-(2-(phenylthio)ethyl)-1H-pyrazol-4-amine, these reactions would lead to N2-functionalized pyrazolium species.

Chemical Transformations of the Amine Functionality

The primary amino group at the C4 position of this compound is a versatile functional handle that can undergo a variety of chemical transformations common to primary aromatic amines.

The nucleophilic nature of the exocyclic amino group allows it to readily participate in C-N bond-forming reactions.

Alkylation and Acylation: The 4-amino group can be alkylated with alkyl halides or acylated with acyl chlorides or anhydrides to form the corresponding secondary/tertiary amines or amides, respectively. google.comresearchgate.net Acylation is a common transformation and can proceed under standard conditions, often using a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. researchgate.net

Arylation: The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the N-arylation of amines. wikipedia.orglibretexts.org This reaction would allow for the coupling of the 4-aminopyrazole with a wide range of aryl or heteroaryl halides (or triflates) to generate N-aryl-4-aminopyrazole derivatives. nih.govbeilstein-journals.org The reaction typically employs a palladium catalyst in combination with a specialized phosphine (B1218219) ligand and a base. wikipedia.orglibretexts.org

Table 2: Representative Transformations of the 4-Amino Group

| Transformation | Reagent(s) | Catalyst/Base | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride (CH₃COCl) | Pyridine | N-(Pyrazol-4-yl)acetamide |

| Sulfonylation | Tosyl Chloride (TsCl) | Triethylamine | N-(Pyrazol-4-yl)sulfonamide |

| Arylation | Aryl Bromide (Ar-Br) | Pd Catalyst, Phosphine Ligand, NaOtBu | N-Aryl-1H-pyrazol-4-amine |

| Alkylation | Alkyl Iodide (R-I) | K₂CO₃ | N-Alkyl-1H-pyrazol-4-amine |

Primary amines readily condense with aldehydes and ketones in a reversible, often acid-catalyzed, reaction to form imines (Schiff bases). mdpi.com The 4-amino group of the title compound is expected to undergo this reaction with a variety of carbonyl compounds.

This condensation is frequently the first step in the synthesis of more complex fused heterocyclic systems. For example, the reaction of aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated carbonyl systems can lead to the formation of fused pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are important scaffolds in medicinal chemistry. nih.govbeilstein-journals.org The initial imine formation is followed by an intramolecular cyclization and subsequent aromatization to yield the final fused product. beilstein-journals.org

Table 3: Examples of Condensation Reactions Involving Aminopyrazoles

| Reactant | Reaction Type | Product Scaffold |

|---|---|---|

| Benzaldehyde | Imine Formation | N-Benzylidene-1H-pyrazol-4-amine |

| Acetylacetone (a β-diketone) | Condensation-Cyclization | Pyrazolo[1,5-a]pyrimidine |

| Ethyl Acetoacetate | Condensation-Cyclization | Pyrazolo[1,5-a]pyrimidinone |

| Aldehyde and Ethyl Cyanoacetate | Multi-component Reaction | Tetrahydropyrazolo[3,4-b]pyridine |

Oxidative Transformations of the Amine

The amine functionality at the C4 position of the pyrazole ring is a key site for oxidative reactions. While direct oxidation of the amino group in this compound has not been extensively documented, studies on related aminopyrazole derivatives suggest several potential transformation pathways. A significant reaction is oxidative dehydrogenative coupling. For instance, pyrazol-5-amines have been shown to undergo oxidative dehydrogenative coupling to form azopyrrole derivatives. nih.govacs.orgacs.org This type of reaction can be promoted by various oxidizing agents, including tert-butyl hydroperoxide (TBHP) in the presence of a catalyst. nih.govacs.org Such transformations highlight the potential for the amine group in the target molecule to participate in intermolecular bond-forming reactions under oxidative conditions.

Another avenue of reactivity involves the bioactivation of aminopyrazole derivatives, where the amine group is oxidized to reactive intermediates. acs.org This suggests that the 4-amino group of this compound could be susceptible to metabolic oxidation, potentially forming nitroso or other reactive species. While not a synthetic transformation in the traditional sense, it underscores the inherent reactivity of the amino group towards oxidation.

General methods for the oxidation of amines to various functional groups are well-established in organic chemistry and could theoretically be applied to this compound. However, the specific outcomes would be highly dependent on the chosen reagents and reaction conditions, and chemoselectivity with respect to the thioether group would be a critical consideration.

Reactions of the Phenylthioethyl Moiety

The phenylthioethyl group attached to the pyrazole nitrogen introduces a second reactive site, primarily centered around the sulfur atom and the adjacent C-S bonds.

Oxidation Reactions of the Thioether Linkage

The thioether linkage is readily susceptible to oxidation, typically yielding the corresponding sulfoxide (B87167) and sulfone. A variety of oxidizing agents can be employed for this transformation, with the product often being dependent on the stoichiometry of the oxidant and the reaction conditions.

| Oxidizing Agent | Typical Product(s) | General Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Stoichiometric control; often acid or metal-catalyzed |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Stoichiometric control; mild conditions |

| Urea-Hydrogen Peroxide (UHP) | Sulfone | Often used with an anhydride (B1165640) for selective sulfone formation |

| Potassium Permanganate (KMnO₄) | Sulfone | Strong oxidizing conditions |

| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective for sulfoxide formation |

The selective oxidation to the sulfoxide is often achieved using one equivalent of a mild oxidizing agent at low temperatures, while the formation of the sulfone typically requires an excess of a stronger oxidant and/or higher temperatures. organic-chemistry.orgorganic-chemistry.org The electronic properties of the pyrazole ring and the phenyl group can influence the reactivity of the thioether, but in general, the sulfur atom is expected to be readily oxidized.

C-S Bond Activation and Cleavage Reactions

The carbon-sulfur bonds in the phenylthioethyl moiety can be activated and cleaved under various conditions. Metal-free methods often employ electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to initiate cleavage. organic-chemistry.orgresearchgate.netmdpi.comnih.gov These reactions can lead to the formation of a variety of products depending on the specific reagents and the presence of trapping agents.

Visible light-induced C-S bond cleavage represents another modern approach. unipr.it In the presence of a suitable photosensitizer, the thioether can be excited, leading to homolytic or heterolytic cleavage of the C-S bond. This can generate radical or ionic intermediates that can participate in subsequent reactions. The specific products would depend on the reaction environment and the presence of other reactive species.

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, with its nucleophilic amino group and the flexible N-ethyl side chain, presents possibilities for intramolecular reactions. While no specific intramolecular cyclizations or rearrangements of this particular molecule have been reported, analogous reactions in related systems provide a basis for speculation.

Aminopyrazoles are common precursors for the synthesis of fused heterocyclic systems. beilstein-journals.orgnih.govnih.govresearchgate.netresearchgate.net These reactions typically involve the condensation of the amino group with a suitable electrophile, which could potentially be introduced onto the phenylthioethyl side chain. For example, if the phenyl ring were to be functionalized with an appropriate group, an intramolecular cyclization could be envisaged.

Furthermore, rearrangement reactions involving the pyrazole ring or the side chain could be triggered under specific conditions, such as photochemical irradiation. Photochemical rearrangements of pyrazoles and related heterocyclic systems are known to occur, leading to the formation of isomeric structures. researchgate.netresearchgate.netnih.govthieme.de The presence of the phenylthioethyl group could influence the course of such rearrangements.

An unusual rearrangement has been observed for a pyrazole nitrene, which undergoes a ring-opening and recyclization cascade. mdpi.com While this involves a specific functional group (an azide (B81097) precursor to the nitrene), it illustrates the potential for complex skeletal reorganizations in the pyrazole ring system under reactive conditions.

Theoretical and Computational Chemistry Studies of 1 2 Phenylthio Ethyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a primary method for investigating the properties of medium-sized organic molecules due to its favorable balance of accuracy and computational cost. nih.govnih.gov Calculations using functionals like B3LYP, often paired with basis sets such as 6-31G or 6-311++G(d,p), are frequently employed to model the behavior of pyrazole (B372694) derivatives and related compounds. researchgate.netdntb.gov.ua

Geometry Optimization and Conformational Landscapes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For 1-(2-(phenylthio)ethyl)-1H-pyrazol-4-amine, significant conformational flexibility exists due to rotation around several single bonds, particularly within the ethyl-phenylthio side chain.

Table 1: Representative Calculated Structural Parameters for a Pyrazole Derivative Core Data derived from studies on analogous molecular structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N (pyrazole ring) | 1.35 - 1.39 | 105 - 112 | - |

| N-N (pyrazole ring) | ~1.37 | 108 - 111 | - |

| C-C (pyrazole ring) | 1.38 - 1.42 | 104 - 109 | - |

| C-NH2 | ~1.38 | - | - |

Electronic Structure Analysis (Frontier Molecular Orbitals, Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key concept for predicting chemical behavior. wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to have significant density on the electron-rich pyrazole ring and the amino group, identifying these as the primary sites for electrophilic attack. The LUMO is likely distributed across the pyrazole and phenyl rings. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of chemical stability and reactivity; a smaller gap suggests the molecule is more polarizable and reactive. malayajournal.orgrsc.org

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. malayajournal.org In an MEP map of the title compound, negative potential (typically colored red) would be concentrated around the nitrogen atoms of the pyrazole ring and the lone pair of the amino group, indicating these are the most likely sites for nucleophilic attack or hydrogen bonding. nih.gov Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the amine protons.

Table 2: Typical FMO Energies Calculated for Pyrazole-Amine Scaffolds Illustrative data based on DFT calculations of related compounds.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.0 to -6.0 |

| LUMO | -1.0 to -2.0 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)

Quantum chemical calculations can accurately predict various spectroscopic parameters. Theoretical NMR chemical shifts (¹H and ¹³C) are commonly calculated using the Gauge-Invariant Atomic Orbital (GIAO) method. iu.edu.sabas.bgnih.gov These predicted shifts, when compared with experimental data, can confirm molecular structures and help assign specific resonances. researchgate.net Calculations on similar pyrazole derivatives have shown a strong correlation between theoretically predicted and experimentally observed chemical shifts. dntb.gov.ua

Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Vis absorption spectra. researchgate.netnih.gov These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic transitions (e.g., π→π*) responsible for the molecule's absorption properties.

Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts Based on published data for a substituted aminopyrazole.

| Proton | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| Pyrazole-H | 7.85 | 7.91 |

| Aromatic-H | 7.20 - 7.60 | 7.25 - 7.65 |

| NH₂ | 5.50 | 5.45 |

Mechanistic Investigations of Synthetic Pathways and Chemical Transformations

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states that are often difficult to observe experimentally.

Transition State Characterization and Reaction Energy Profiles

The synthesis of N-substituted pyrazoles can proceed through various routes, such as the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a related synthon. nih.govorganic-chemistry.orgnih.gov For this compound, a plausible synthesis involves the reaction of 4-nitropyrazole with 1-bromo-2-(phenylthio)ethane followed by reduction of the nitro group.

DFT calculations can be used to map the entire reaction energy profile for such a synthetic step. This involves:

Optimizing the geometries of the reactants, intermediates, transition states, and products.

Characterizing the transition state (TS) , which is a first-order saddle point on the potential energy surface, and confirming it connects the reactants and products via frequency analysis (one imaginary frequency).

Calculating the activation energy (Ea) , which is the energy difference between the transition state and the reactants.

This information helps to understand the reaction's feasibility, predict reaction rates, and explain the observed regioselectivity. researchgate.net

Solvent Effects on Reactivity and Selectivity

Solvents can significantly influence reaction rates and outcomes. rwth-aachen.de Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into quantum chemical calculations. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the study of how the solvent stabilizes or destabilizes reactants, transition states, and products.

For reactions involving charged or highly polar species, such as those in the synthesis or transformation of this compound, solvent effects are particularly important. researchgate.net Computational studies can predict how changing the solvent from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF) or polar protic (e.g., ethanol) might alter the activation energy and, consequently, the reaction kinetics and product selectivity.

Non-Covalent Interactions and Intermolecular Forces

Theoretical and computational studies are instrumental in elucidating the non-covalent interactions that govern the supramolecular assembly and crystal packing of this compound. These weak interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the compound's physical properties and its interactions in a biological context. Computational methods, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, provide detailed insights into the nature and strength of these intermolecular forces.

The molecular structure of this compound, featuring a pyrazole ring, a phenyl group, an amine substituent, and a flexible ethylthio linker, allows for a variety of non-covalent interactions. The primary amine group and the pyrazole ring are capable of forming hydrogen bonds, with the amine acting as a hydrogen bond donor and the nitrogen atoms of the pyrazole ring acting as acceptors. The aromatic phenyl and pyrazole rings can participate in π-π stacking and C-H···π interactions.

The following table summarizes the principal intermolecular contacts anticipated for this compound, based on computational studies of related pyrazole derivatives.

| Interaction Type | Donor/Acceptor Groups | Typical Contribution to Hirshfeld Surface |

| H···H | Various C-H and N-H groups | 30-60% |

| N···H / H···N | Pyrazole N / Amine N-H | 5-15% |

| C···H / H···C | Phenyl & Pyrazole rings / various C-H | 10-30% |

| S···H / H···S | Thioether S / various C-H | 5-10% |

| C···C | Phenyl & Pyrazole rings (π-π stacking) | 3-5% |

DFT calculations can be employed to determine the energies associated with these non-covalent interactions. For instance, the interaction energies for different dimeric motifs of pyrazole-based compounds can be calculated to understand the stability conferred by hydrogen bonding and π-stacking. mdpi.com Studies on similar aromatic systems have shown that π-π stacking interactions can have stabilization energies in the range of -2 to -10 kcal/mol, depending on the geometry and electronic nature of the interacting rings. nih.gov Hydrogen bonds of the N-H···N type typically exhibit interaction energies of -3 to -7 kcal/mol.

The molecular electrostatic potential (MEP) surface is another useful tool derived from computational chemistry that helps in understanding intermolecular interactions. The MEP map visually represents the electron density distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the regions around the nitrogen atoms of the pyrazole ring and the sulfur atom are expected to be electron-rich, making them favorable sites for interactions with electron-poor regions, such as the hydrogen atoms of the amine group.

Applications in Advanced Chemical Synthesis and Materials Science Non Biological Focus

Role as Building Blocks and Precursors in Complex Organic Synthesis

The unique combination of functional groups in 1-(2-(Phenylthio)ethyl)-1H-pyrazol-4-amine positions it as a versatile building block for constructing more elaborate molecular architectures.

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in chemistry, meaning its core structure is frequently found in molecules with significant activities. nih.govresearchgate.net This makes pyrazole derivatives, including this compound, ideal starting points for creating libraries of diverse compounds for screening in various applications.

The primary amino group at the C4 position and the secondary nitrogen atom within the pyrazole ring are key reaction sites. The amino group can undergo a wide range of transformations, such as:

Acylation

Alkylation

Sulfonylation

Reductive amination

Diazotization followed by substitution

Table 1: Potential Reactions for Chemical Diversification

| Reaction Type | Reagent Example | Potential Product Class |

|---|---|---|

| Acylation | Acetyl Chloride | 4-Acetamido-pyrazole derivative |

| Sulfonylation | Tosyl Chloride | 4-Sulfonamido-pyrazole derivative |

| Schiff Base Formation | Benzaldehyde | 4-(Benzylideneamino)-pyrazole derivative |

| Urea Formation | Phenyl Isocyanate | 4-(Phenylureido)-pyrazole derivative |

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. beilstein-journals.orgnih.gov Pyrazole derivatives are frequently synthesized using MCRs, which offer advantages in terms of atom economy, reduced reaction times, and operational simplicity. mdpi.com

A common strategy for pyrazole synthesis involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.org The precursor to this compound, namely (2-(phenylthio)ethyl)hydrazine, could serve as the hydrazine component in such a reaction. For example, a three-component reaction between (2-(phenylthio)ethyl)hydrazine, an active methylene (B1212753) nitrile (like malononitrile), and another component could potentially lead to highly functionalized pyrazole systems in a single pot. nih.govfrontiersin.org

Furthermore, the 4-amino-pyrazole structure itself can be a substrate in subsequent MCRs. The amino group can react with aldehydes and isocyanides in Ugi-type reactions or with aldehydes and β-ketoesters in Hantzsch-type reactions to build complex fused heterocyclic systems onto the pyrazole core. The development of pyrano[2,3-c]pyrazoles through MCRs exemplifies this approach, where the pyrazole is part of a larger, fused ring system constructed in one pot. nih.govfrontiersin.org

Ligand Design in Coordination Chemistry and Catalysis

The presence of multiple heteroatoms (three nitrogen atoms and one sulfur atom) makes this compound an excellent candidate for ligand design in coordination chemistry.

Pyrazole-based ligands are widely used in coordination chemistry due to their ability to form stable complexes with a vast range of metal ions. pen2print.orgresearchgate.net The pyrazole ring typically coordinates to a metal center through its sp²-hybridized pyridinic nitrogen atom (N2). In this compound, additional coordination sites are available:

The exocyclic 4-amino group (N-donor).

The thioether sulfur atom in the side chain (S-donor).

This allows the molecule to act as a potentially tridentate N,N,S-donor ligand or a bidentate N,N-donor ligand, depending on the metal ion's coordination preference and the reaction conditions. The flexible ethyl linker allows the phenylthio group to position itself favorably to chelate with a metal center.

The synthesis of metal complexes would typically involve reacting this compound with a metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Co(II), Zn(II), Pd(II)) in a suitable solvent like methanol (B129727) or ethanol. uobaghdad.edu.iq

Characterization of the resulting metal complexes relies on a combination of spectroscopic and analytical techniques:

FT-IR Spectroscopy: To identify shifts in the N-H stretching frequencies of the amino group and the C=N stretching of the pyrazole ring upon coordination to the metal. New bands in the far-IR region (400-600 cm⁻¹) can indicate the formation of Metal-N and Metal-S bonds. researchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which provide information about its geometry (e.g., octahedral, tetrahedral, or square planar). scispace.com

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Cd(II)), shifts in the proton signals of the ligand upon complexation confirm coordination. nih.gov

Magnetic Susceptibility: To determine the magnetic moment of paramagnetic complexes (e.g., Cu(II), Co(II), Ni(II)), which helps in elucidating the geometry and electronic structure of the metal center. uobaghdad.edu.iq

Single-Crystal X-ray Diffraction: To provide definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand. nih.gov

Table 2: Expected Properties of Metal Complexes

| Metal Ion | Potential Geometry | Coordination Sites | Characterization Notes |

|---|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | N(pyrazole), N(amino), S(thioether) | Paramagnetic, characteristic d-d transitions in UV-Vis spectrum. |

| Ni(II) | Octahedral / Square Planar | N(pyrazole), N(amino) | Can be paramagnetic or diamagnetic depending on geometry. |

| Pd(II) | Square Planar | N(pyrazole), N(amino) | Typically diamagnetic, suitable for NMR studies. |

| Zn(II) | Tetrahedral / Octahedral | N(pyrazole), N(amino), S(thioether) | Diamagnetic, allowing for detailed NMR analysis. |

Metal complexes derived from pyrazole-based ligands are known to exhibit catalytic activity in various organic transformations. The specific electronic and steric environment created by the ligand around the metal center is crucial for its catalytic performance.

Complexes derived from this compound could potentially be explored as catalysts in reactions such as:

Cross-Coupling Reactions: Palladium-pyrazole complexes are known to catalyze Suzuki, Heck, and Sonogashira coupling reactions, which are fundamental for C-C bond formation. The N,N,S-donor set could provide a stable and electronically favorable environment for the palladium catalyst.

Oxidation Reactions: Copper and cobalt complexes are often used as catalysts for the oxidation of alcohols, phenols, and hydrocarbons. The redox-active nature of these metals, modulated by the pyrazole ligand, can facilitate these transformations.

Reduction Reactions: Ruthenium and rhodium complexes with pyrazole ligands can act as catalysts for hydrogenation and transfer hydrogenation reactions.

The practical synthesis of related pyrazol-4-thiols from 4-iodopyrazoles using copper catalysis highlights the compatibility of the pyrazole core and thio-functionalities with catalytic systems, suggesting that complexes of this compound could be stable and effective catalysts. chemrxiv.org

Potential in Advanced Materials Research

The structural attributes of this compound also suggest its potential use in the development of advanced materials. The ability to act as a multidentate ligand makes it a candidate for constructing coordination polymers or metal-organic frameworks (MOFs).

By linking metal centers, such ligands can form extended one-, two-, or three-dimensional networks. The properties of these materials (e.g., porosity, luminescence, magnetic behavior) would be dictated by the choice of both the metal ion and the organic linker. The presence of the flexible thioether side chain could introduce structural versatility and potentially lead to materials with interesting host-guest properties. Furthermore, the aromatic phenyl ring and the pyrazole core are capable of engaging in π-π stacking interactions, which can play a crucial role in the self-assembly and final architecture of supramolecular structures. nih.gov

Incorporation into Functional Materials

The unique molecular architecture of "this compound," featuring a pyrazole ring, an amino group, and a phenylthioether moiety, suggests its potential as a building block for various functional materials. The pyrazole ring is a stable aromatic system that can be readily functionalized, while the amino group provides a site for polymerization or grafting onto other structures. nih.govpharmajournal.net The presence of the sulfur-containing phenylthioether side chain can also impart specific electronic and coordination properties. acs.orgresearchgate.net

In the realm of conductive polymers , the nitrogen-rich pyrazole ring and the oxidizable sulfur atom in the thioether linkage could theoretically contribute to the electronic conductivity of a polymer backbone. The amino group offers a convenient handle for electropolymerization or for incorporation into polymer chains through conventional chemical polymerization methods. While the broader class of pyrazole-containing polymers is an area of research, specific studies detailing the incorporation of "this compound" into conductive polymers were not identified in a review of current literature.

Similarly, for luminescent materials , pyrazole derivatives have been investigated for their fluorescence properties, often involving further functionalization of the pyrazole core to create extended π-conjugated systems. mdpi.com The inherent aromaticity of the pyrazole and phenyl rings in "this compound" provides a basis for luminescence. However, detailed research focusing on the synthesis and characterization of luminescent materials specifically derived from this compound is not presently available in scientific publications.

Electrochemical Applications

The electrochemical properties of pyrazole derivatives, particularly those containing heteroatoms like sulfur and nitrogen, have led to their investigation in various electrochemical applications, most notably in the field of corrosion inhibition. nih.govbohrium.comresearchgate.net The molecular structure of "this compound" contains several features that are characteristic of effective corrosion inhibitors.

Corrosion Inhibition Studies:

Organic molecules can prevent or slow down corrosion by adsorbing onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. researchgate.net The effectiveness of a corrosion inhibitor is often linked to the presence of heteroatoms (such as N, S, O) with lone pairs of electrons and aromatic rings, which can facilitate adsorption onto the metal surface. nih.gov

"this compound" possesses multiple potential adsorption centers:

The two nitrogen atoms of the pyrazole ring.

The nitrogen atom of the amino group.

The sulfur atom of the thioether linkage.

The π-electrons of the pyrazole and phenyl rings.

These features suggest that the compound could adsorb onto a metal surface through a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the heteroatoms and the metal's d-orbitals). iapchem.orgdoaj.org

Electrochemical techniques are central to studying the performance of corrosion inhibitors. While specific studies on "this compound" are not detailed in the literature, the general approach for analogous pyrazole derivatives involves methods such as:

Potentiodynamic Polarization: This technique measures the current response of a metal electrode to a controlled change in its potential. The data obtained can reveal whether an inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type inhibitor). nih.govbohrium.com

Electrochemical Impedance Spectroscopy (EIS): EIS probes the corrosion process by applying a small amplitude AC signal over a range of frequencies. The results can provide information about the charge transfer resistance, which is inversely proportional to the corrosion rate, and the capacitance of the electrical double layer at the metal-solution interface. An increase in charge transfer resistance and a decrease in double-layer capacitance upon addition of the inhibitor typically indicate the formation of a protective adsorbed layer. nih.govresearchgate.net

The synthesis of amino pyrazole thioether derivatives has been achieved through electrochemical methods, highlighting the relevance of electrochemical studies to this class of compounds. acs.orgresearchgate.net Although direct experimental data for "this compound" as a corrosion inhibitor is not available, its structural analogy to other pyrazoles that have demonstrated significant corrosion inhibition efficiency suggests its potential in this application. nih.govbohrium.comiapchem.org

Future Research Directions and Emerging Perspectives

Development of Highly Efficient and Atom-Economical Synthetic Routes

The synthesis of substituted pyrazoles has been a subject of extensive research, traditionally relying on the condensation of 1,3-dicarbonyl compounds with hydrazines. However, modern synthetic chemistry prioritizes efficiency, sustainability, and atom economy. Future research into the synthesis of 1-(2-(Phenylthio)ethyl)-1h-pyrazol-4-amine should focus on developing novel routes that align with these principles.

One promising avenue is the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials, thereby minimizing waste and improving efficiency. nih.gov An MCR strategy could potentially assemble the substituted aminopyrazole core in one pot, followed by a selective N-alkylation. Another key area is the development of catalytic, atom-economical methods that avoid stoichiometric reagents and harsh conditions. mdpi.com This includes direct C-H amination techniques or novel cyclization cascades that maximize the incorporation of all atoms from the starting materials into the final product. nih.gov

| Method | Description | Advantages | Disadvantages |

| Traditional Synthesis | Stepwise construction involving protection/deprotection and harsh reagents. | Well-established procedures. | Low atom economy, multiple steps, significant waste. |

| Multicomponent Reaction (MCR) | One-pot synthesis from three or more starting materials. | High efficiency, step economy, reduced waste. nih.gov | Requires extensive optimization for new substrates. |

| Catalytic C-H Amination | Direct introduction of the amine group onto a pre-formed pyrazole (B372694) ring. | High atom economy, reduces functional group manipulations. | Can suffer from regioselectivity issues. |

| Flow Chemistry Synthesis | Continuous production using microreactors. | Enhanced safety, scalability, and precise control over reaction parameters. | Requires specialized equipment. |

This table presents a comparative overview of potential synthetic strategies for pyrazole derivatives, highlighting the advantages of modern, more atom-economical approaches.

Unveiling Novel Reactivity Patterns and Unconventional Transformations

The 4-aminopyrazole structure is a versatile building block, and future research should aim to uncover novel reactivity patterns for this compound. The presence of multiple reactive sites—the amino group, the pyrazole ring nitrogens, and the C-H bonds on the pyrazole and phenyl rings—offers a rich playground for synthetic transformations.

The amino group is a key handle for diversification. Beyond simple acylation or alkylation, its transformation via diazotization could enable Sandmeyer-type reactions to install a range of functional groups at the 4-position. acs.org Furthermore, modern cross-coupling methodologies could be explored for the N-arylation or N-alkylation of the amino group, providing access to a diverse library of derivatives. chim.it

Unconventional transformations, such as remote C-H functionalization directed by one of the nitrogen atoms or the sulfur atom, represent a frontier in synthetic chemistry. Investigating whether the phenylthioethyl side chain can participate in or direct cyclization reactions to form novel fused heterocyclic systems is another exciting prospect. The use of photoredox or electrocatalysis could unlock new reaction pathways that are inaccessible under thermal conditions, leading to unprecedented molecular architectures. acs.orgnih.gov

Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling

Computational chemistry has become an indispensable tool for elucidating reaction mechanisms and predicting molecular properties. eurasianjournals.com For this compound, advanced computational approaches can provide profound insights and guide experimental work.

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, predict sites of reactivity (nucleophilicity and electrophilicity), and model the transition states of potential reactions. This would be invaluable for predicting the regioselectivity of electrophilic substitution on the pyrazole ring or the outcome of complex cyclization cascades. eurasianjournals.com Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the flexible phenylthioethyl side chain and to model how the molecule might interact with biological targets or material interfaces.

Furthermore, the development of Quantitative Structure-Activity Relationship (QSAR) models could predict the biological activity or material properties of a virtual library of derivatives, thereby accelerating the discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

| Computational Method | Application for this compound | Potential Insights |

| Density Functional Theory (DFT) | Calculating electronic properties, reaction energies, and transition states. | Predicting regioselectivity, understanding reaction mechanisms, calculating spectroscopic properties. eurasianjournals.com |

| Molecular Dynamics (MD) | Simulating molecular motion and conformational preferences over time. | Understanding the flexibility of the side chain, modeling interactions with solvents or surfaces. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to characterize chemical bonds and interactions. | Characterizing non-covalent interactions, understanding substituent effects. |

| QSAR & Machine Learning | Developing predictive models based on molecular descriptors. | Predicting biological activity, material properties (e.g., band gap), or synthetic outcomes for new derivatives. nih.gov |

This table summarizes advanced computational methods and their prospective applications in studying the properties and reactivity of this compound.

Expansion into Underexplored Applications in Non-Biological Catalysis and Functional Material Design

While pyrazole derivatives are extensively studied in medicine, their application in other fields remains relatively underexplored. The unique structure of this compound makes it an attractive candidate for applications in non-biological catalysis and the design of functional materials.

The pyrazole ring, particularly with its multiple nitrogen donors, is an excellent ligand for coordinating with metal ions. researchgate.net The addition of the soft sulfur donor in the phenylthioethyl side chain creates a potential multidentate ligand. Future research could involve synthesizing metal complexes of this compound and evaluating their catalytic activity in reactions such as cross-coupling, hydrogenation, or oxidation.

In materials science, pyrazole-containing compounds are being investigated for use in organic light-emitting diodes (OLEDs) and other organic electronics due to their electronic properties and thermal stability. nbinno.com The combination of the electron-rich pyrazole and phenyl rings in this compound suggests it could be a valuable building block for novel conjugated polymers or small molecules with interesting photophysical properties. Additionally, the high nitrogen content of the pyrazole core is a feature often found in high-energy materials, suggesting another, albeit more speculative, avenue for investigation. acs.org

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.